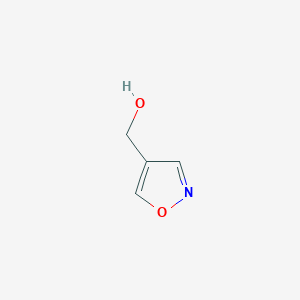
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate, also known as CEOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall and membrane.
Biochemical and Physiological Effects:
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate has been shown to have a low toxicity profile and does not exhibit any significant side effects. It has been found to be well-tolerated in animal studies. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been shown to have a high affinity for metal ions, which makes it a potential candidate for metal ion detection in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-Cyano-2-ethoxy-2-oxoethyl) benzoate in lab experiments is its low toxicity profile. It is also easy to synthesize and has a high yield. However, (1-Cyano-2-ethoxy-2-oxoethyl) benzoate is not readily soluble in water, which makes it difficult to use in aqueous solutions. Additionally, (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
For the use of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate in scientific research include the development of new anticancer drugs, the use of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate as a fluorescent probe, and the synthesis of new polymers.
Métodos De Síntesis
The synthesis of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate involves the reaction of ethyl cyanoacetate with benzoyl chloride in the presence of triethylamine. The reaction takes place at room temperature and produces (1-Cyano-2-ethoxy-2-oxoethyl) benzoate as a white crystalline solid. The yield of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
(1-Cyano-2-ethoxy-2-oxoethyl) benzoateA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been used as a fluorescent probe for detecting metal ions in biological systems. Additionally, (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has been used as a cross-linking agent for the synthesis of polymers.
Propiedades
Número CAS |
19788-59-1 |
|---|---|
Nombre del producto |
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate |
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
(1-cyano-2-ethoxy-2-oxoethyl) benzoate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10(8-13)17-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
Clave InChI |
PMUPRIZMXFGFCO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






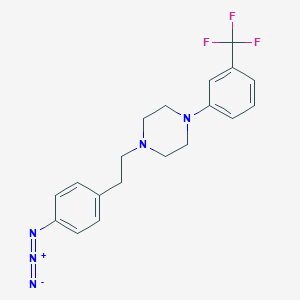
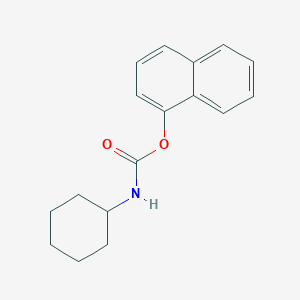

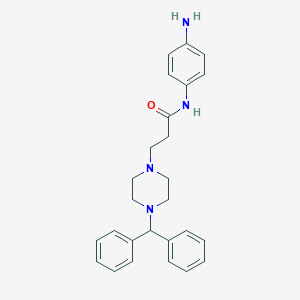
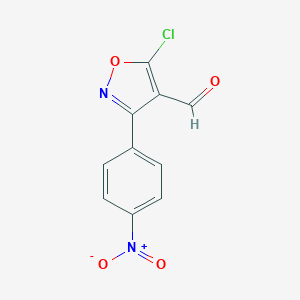
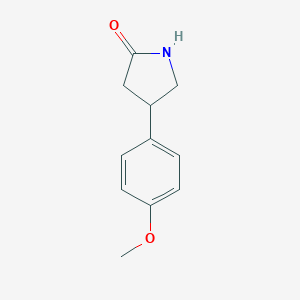
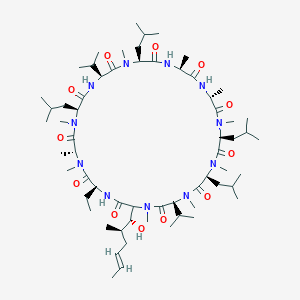

![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)
